molecular formula C7H9NO2S B072643 N-Phenylmethanesulfonamide CAS No. 1197-22-4

N-Phenylmethanesulfonamide

Cat. No. B072643
M. Wt: 171.22 g/mol
InChI Key: LBTPIFQNEKOAIM-UHFFFAOYSA-N
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Patent
US05155268

Procedure details

A mechanically stirred solution of aniline (139.7 g, 1.5 mole) in pyridine (2 liters), under N2 is cooled in an icebath. Methanesulfonyl chloride (171.8 g, 1.5 mole) is added dropwise to this solution while the temperature is maintained at 15°-20° C., which results in a red-orange color change in the reaction mixture. After the addition is complete the ice bath is removed and the reaction is allowed to continue at ambient temperature. By TLC on silica gel (2.5% MeOH:CH2Cl2) the reaction is complete after 21/2 hours. The reaction mixture is concentrated in vacuo and the residue is combined with 700 ml of water which results in crystallization of a dark red material. This material is filtered and washed several times with water. The filtered material is dissolved in CH2Cl2, washed with brine, dried (Na2SO4), and concentrated in vacuo. The residue is dissolved in hot ethyl acetate, treated with Darco (decolorizing carbon) and crystallized to yield four crops of methanesulfonanilide 157.37 g, 19.27 g, 26.55 g, 5.07 g which had a mp: 93°-94° C.
Quantity
139.7 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
171.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][S:9](Cl)(=[O:11])=[O:10]>N1C=CC=CC=1>[CH3:8][S:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
139.7 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
171.8 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 15°-20° C.
CUSTOM
Type
CUSTOM
Details
which results in a red-orange color change in the reaction mixture
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
to continue at ambient temperature
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
results in crystallization of a dark red material
FILTRATION
Type
FILTRATION
Details
This material is filtered
WASH
Type
WASH
Details
washed several times with water
DISSOLUTION
Type
DISSOLUTION
Details
The filtered material is dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in hot ethyl acetate
ADDITION
Type
ADDITION
Details
treated with Darco (decolorizing carbon)
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 157.37 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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